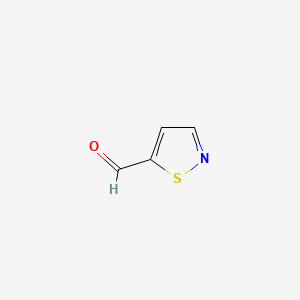

Isothiazole-5-carbaldehyde

Description

Overview of Isothiazole (B42339) Core Structures in Medicinal Chemistry and Materials Science

The isothiazole scaffold, a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms, is a privileged structure in both medicinal chemistry and materials science. arkat-usa.org This core is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmaceutical applications. ontosight.aiontosight.ai In medicinal chemistry, isothiazole derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. ontosight.airesearchgate.netresearchgate.net The unique electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to the molecule's ability to interact with biological targets. arkat-usa.org

In the realm of materials science, isothiazole-based compounds are explored for their interesting electronic and mechanical properties. medwinpublishers.com The stable isothiazole ring system can be incorporated into larger molecular architectures to create novel materials with specific functionalities. ontosight.ai The development of new synthetic methodologies has expanded the chemical space of isothiazole derivatives, paving the way for their application in areas such as catalysis. arkat-usa.org

Significance of the Carbaldehyde Moiety at the 5-Position of the Isothiazole Ring

The presence of a carbaldehyde (-CHO) group at the 5-position of the isothiazole ring is of paramount importance as it serves as a versatile synthetic handle for further molecular elaboration. This aldehyde group readily participates in a variety of chemical transformations, including nucleophilic addition and condensation reactions. ontosight.ai This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

For instance, the aldehyde can be a key reactant in the synthesis of Schiff bases, which are valuable intermediates for creating a wide range of heterocyclic compounds. The reactivity of the carbaldehyde moiety is crucial for the development of new isothiazole-based compounds with tailored properties for applications in drug discovery and materials science. ontosight.ai

Historical Context of Isothiazole-Based Compounds in Drug Discovery and Development

The journey of isothiazole-based compounds in the realm of drug discovery has its roots in the broader exploration of heterocyclic chemistry. While the parent compound, isothiazole, was first synthesized in 1956, the chemistry of its derivatives saw rapid progress due to their wide range of useful properties. medwinpublishers.com Early investigations into isothiazole derivatives revealed their potential as antimicrobial agents, with some compounds showing activity against both gram-positive and gram-negative bacteria. medwinpublishers.com

Over the years, the isothiazole scaffold has been incorporated into a variety of therapeutic agents. For example, derivatives have been studied for the treatment of Alzheimer's disease and as anticonvulsant drugs. medwinpublishers.com The development of synthetic methods to create diverse isothiazole derivatives has been a continuous effort, enabling the exploration of their structure-activity relationships and the optimization of their pharmacological profiles. sci-hub.se This historical progression highlights the enduring importance of the isothiazole nucleus in the quest for new and effective medicines. ontosight.ai

Research Gaps and Future Directions for Isothiazole-5-carbaldehyde Studies

Despite the progress made in understanding isothiazole chemistry, specific research on this compound reveals several gaps and opportunities for future exploration. A primary area for further investigation is the development of more efficient and diverse synthetic routes to access this key intermediate. While general methods for isothiazole synthesis exist, dedicated studies on the regioselective functionalization to introduce the carbaldehyde at the 5-position are less common.

Future research should also focus on expanding the library of compounds derived from this compound. Its reactivity as a synthetic precursor is well-established in principle, but a broader range of derivatives needs to be synthesized and screened for biological activity. This includes exploring its use in the creation of novel heterocyclic systems and its incorporation into hybrid molecules with other known pharmacophores.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-3-4-1-2-5-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJIXAFZXREJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200438 | |

| Record name | 5-Isothiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5242-57-9 | |

| Record name | 5-Isothiazolecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isothiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isothiazole 5 Carbaldehyde and Derivatives

Direct Formylation Approaches

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the isothiazole (B42339) ring. The Vilsmeier-Haack reaction is a prominent example of this approach. ijpcbs.comorganic-chemistry.org

Vilsmeier-Haack Formylation Strategies for Introducing the Formyl Group

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org It utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.com This electrophilic reagent then attacks the electron-rich isothiazole ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to yield the desired aldehyde. wikipedia.orgnrochemistry.com

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the ratio of the reagents and the reaction conditions. The combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is commonly employed to generate the Vilsmeier reagent. ijpcbs.com Research has shown that adjusting the molar ratio of POCl₃ to DMF can significantly impact the yield of the formylated product. For instance, in the synthesis of certain heterocyclic aldehydes, a 5:6 ratio of DMF to POCl₃ was found to be optimal. thieme-connect.de In another study, a 1:1 molar ratio of the substrate to a pre-formed Vilsmeier reagent (prepared from equimolar amounts of POCl₃ and DMF) was used effectively. chemmethod.com The amount of the Vilsmeier reagent relative to the substrate is also a critical parameter, with studies showing that the degree of formylation (mono-, di-, or tri-formylation) can be controlled by the equivalents of the reagent used. reddit.com

Below is a table summarizing the impact of reagent ratios on product yield in a related heterocyclic system, which can provide insights into the optimization for isothiazole formylation.

| Entry | DMF:POCl₃ Ratio | Solvent | Temperature (°C) | Product Yield (%) |

| 1 | 1:3 | DCE | 80 | - |

| 2 | 5:1 | DCE | 80 | Decomposition |

| 3 | 1:1 | DCE | 80 | 60 |

| 4 | 5:6 | DCE | 80 | 73 |

| 5 | 1:1.2 | DCE | 80 | - |

| Data adapted from a study on pyridine-fused porphyrins, illustrating the principle of optimizing Vilsmeier-Haack conditions. thieme-connect.de DCE: 1,2-dichloroethane (B1671644). |

The position of formylation on the isothiazole ring is directed by the electronic properties of existing substituents. Isothiazoles are electron-rich heterocycles, making them susceptible to electrophilic substitution, with the C4 position being the most common site for such reactions. thieme-connect.de However, direct C-formylation of the parent isothiazole under Vilsmeier-Haack conditions can be challenging. thieme-connect.de

In substituted isothiazoles, the directing effects of the substituents play a crucial role. For example, in 2-amino-4-arylthiazoles, the formylation occurs at the C5 position of the thiazole (B1198619) ring. researchgate.netasianpubs.org This regioselectivity is attributed to the electron-donating effect of the amino group, which activates the C5 position for electrophilic attack. Systematic studies on 4-phenyl-N-2-aminothiazole derivatives have shown that the Vilsmeier-Haack reaction can exhibit structural selectivity, leading to formylation of the thiazole ring, the phenyl group, or the amino group, depending on the specific substrate and reaction conditions. bilecik.edu.trresearchgate.netresearchgate.net

The choice of solvent and the reaction temperature are critical parameters that influence the outcome of the Vilsmeier-Haack formylation. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (DCE) are common solvents for this reaction. thieme-connect.desphinxsai.com In some cases, an excess of DMF can serve as the solvent. ijpcbs.com The use of polar aprotic solvents like DMF can enhance the solubility of the ionic intermediates involved in the reaction.

Temperature optimization is crucial for achieving good yields and minimizing side reactions. The Vilsmeier reagent is typically prepared at low temperatures (0–5 °C) to control its formation. chemmethod.comresearchgate.net The subsequent formylation reaction is often carried out at elevated temperatures. For instance, heating the reaction mixture to 50–60 °C for several hours has been reported to be effective. chemmethod.com In another example, the reaction was conducted at 80 °C. thieme-connect.desphinxsai.com However, excessively high temperatures can lead to decomposition of the starting material or the product. thieme-connect.de The optimal temperature is substrate-dependent and must be determined empirically. researchgate.net

| Solvent | Temperature (°C) | Observations |

| 1,2-Dichloroethane (DCE) | 80 | Optimal for certain porphyrin syntheses. thieme-connect.de |

| 1,4-Dioxane | 100 | Lower yields compared to DCE at 80°C. thieme-connect.de |

| Benzene (B151609) | Reflux | Decomposition of starting materials. thieme-connect.de |

| Tetrahydrofuran (THF) | 60 | No desired product formed. thieme-connect.de |

| Data adapted from a study on pyridine-fused porphyrins, illustrating the principle of solvent and temperature effects. thieme-connect.de |

Controlled Oxidation of Isothiazole-5-methanol Precursors

An alternative route to isothiazole-5-carbaldehyde involves the controlled oxidation of a pre-existing primary alcohol group at the C5 position, namely isothiazole-5-methanol. chemicalbook.com This two-step approach first requires the synthesis of the alcohol precursor, which is then oxidized to the aldehyde.

The choice of the oxidizing agent is critical for the selective conversion of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. chemicalbook.com

Pyridinium chlorochromate (PCC) is a well-established reagent for the mild oxidation of primary alcohols to aldehydes. chemicalbook.comwikipedia.orgmasterorganicchemistry.com It is typically used in anhydrous solvents like dichloromethane (DCM) to prevent over-oxidation. wikipedia.org While effective, PCC is a chromium-based oxidant, which raises environmental and health concerns due to its toxicity. wikipedia.org

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a milder and more selective alternative to chromium-based oxidants. wikipedia.orgorganic-chemistry.orgtcichemicals.com DMP oxidizes primary alcohols to aldehydes under neutral pH and at room temperature, often resulting in high yields and simplified workup procedures. wikipedia.org It is known for its tolerance of sensitive functional groups, making it a valuable tool in complex organic synthesis. wikipedia.orgtcichemicals.com The reaction is typically carried out in solvents like dichloromethane. chemicalbook.com

| Oxidizing Agent | Key Features | Typical Solvent |

| Pyridinium chlorochromate (PCC) | Mild oxidation of 1° alcohols to aldehydes. chemicalbook.com | Dichloromethane (DCM) wikipedia.org |

| Dess-Martin Periodinane (DMP) | High selectivity, mild conditions (room temp, neutral pH), tolerates sensitive groups. wikipedia.org | Dichloromethane (DCM) chemicalbook.com |

Reaction Condition Control to Prevent Over-oxidation to Carboxylic Acid

A significant challenge in the synthesis of this compound via oxidation of a corresponding primary alcohol is the potential for over-oxidation to the less reactive carboxylic acid. The aldehyde functional group is susceptible to further oxidation, necessitating carefully controlled reaction conditions. libretexts.org

Primary alcohols are typically oxidized to carboxylic acids in a two-stage process, first to an aldehyde and then to the acid. libretexts.org To isolate the aldehyde, reaction conditions must be managed to prevent the second stage. Common strategies include:

Choice of Oxidizing Agent : Strong oxidizing agents, such as potassium dichromate(VI) in the presence of dilute sulfuric acid, especially when used in excess and with heating, will typically lead to the formation of the carboxylic acid. libretexts.org Milder and more selective reagents are preferred for isolating the aldehyde. Dess-Martin periodinane (DMP) is a highly effective reagent for this purpose, known for oxidizing primary alcohols to aldehydes under mild conditions (room temperature, neutral pH) with short reaction times and high yields. wikipedia.org Its advantages include high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org

Reaction Stoichiometry and Temperature : Using a stoichiometric amount of the oxidizing agent rather than a large excess can help prevent over-oxidation. libretexts.org Conducting the reaction at lower temperatures, such as 0 °C, can also slow down the rate of the second oxidation step, allowing for the isolation of the aldehyde. acs.org

| Oxidizing Agent | Typical Conditions | Selectivity for Aldehyde | Notes |

| Potassium Dichromate (K₂Cr₂O₇) | Excess reagent, H₂SO₄, Heat | Low | Prone to over-oxidation to carboxylic acid. libretexts.org |

| Dess-Martin Periodinane (DMP) | Room Temperature, Neutral pH | High | Mild conditions, high yields, and good functional group tolerance. wikipedia.org |

| PIPO with Hypochlorite | 0 °C, pH 9.1 | Moderate to High | Selectivity can be improved by using a solvent in which the catalyst is insoluble. acs.org |

| Hydrogen Peroxide (H₂O₂) | Requires catalyst (e.g., Co₄HP₂Mo₁₅V₃O₆₂) | High for specific substrates | Considered an environmentally friendly oxidant. rsc.org |

Detailed research findings show that for sensitive substrates, the choice of a mild oxidant is paramount. For instance, the oxidation of multifunctional alcohols with DMP proceeds with high selectivity, preserving other functional groups like furan (B31954) rings, sulfides, and vinyl ethers. wikipedia.org

Ring-Forming Reactions for this compound Synthesis

Constructing the isothiazole ring with the aldehyde group already incorporated at the 5-position is a powerful strategy. This approach, known as ring-forming reaction or annulation, builds the heterocyclic core from acyclic precursors.

Intramolecular Cyclization Strategies

Intramolecular cyclization involves the formation of the isothiazole ring from a single molecule containing all the necessary atoms in a linear chain. This strategy relies on the formation of a key S-N or C-S bond to close the ring. One such approach involves the intramolecular condensation of an activated methylene (B1212753) group with a cyano group in a precursor molecule, leading directly to the formation of the isothiazole ring system. thieme-connect.com This method was instrumental in the synthesis of inhibitors for VEGFR1 and VEGFR2, where the isothiazole core was constructed via the cyclization of compounds featuring a C–N–S–C–C fragment. thieme-connect.com

Heteroannulation Reactions (e.g., (4+1)-Heterocyclization, (3+2)-Heterocyclization)

Heteroannulation reactions construct the isothiazole ring by combining two different molecular fragments. These reactions are classified based on the number of atoms each fragment contributes to the final ring.

(4+1)-Heterocyclization : This approach involves the reaction of a four-atom synthon with a single-atom reagent. thieme-connect.com A notable example is the reaction of a precursor containing a C-C-C-S or C-C-C-N fragment with a source of the missing nitrogen or sulfur atom, respectively. thieme-connect.com A reported metal-free (4+1) annulation utilizes β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.com This method proceeds through a cascade of imine formation, cyclization, and aerial oxidation to form the C–N and S–N bonds in one pot. thieme-connect.com

(3+2)-Heterocyclization : This widely used method involves the combination of a three-atom fragment with a two-atom fragment. thieme-connect.comthieme-connect.com A prominent example is the synthesis of 4-arylisothiazoles through the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.com In this reaction, the α,β-unsaturated aldehyde acts as the three-carbon (C-C-C) fragment, while ammonium thiocyanate serves as the donor of the N–S fragment to complete the five-membered ring. thieme-connect.com

Cascade Annulation of Enaminones with Thiocyanate Salts

Recent research has highlighted a novel cascade reaction for synthesizing 5-carbaldehyde heterocyclic systems by reacting tertiary enaminones with potassium thiocyanate (KSCN). acs.orgudc.gal While this specific methodology has been extensively developed for the synthesis of thiazole-5-carbaldehydes, its principles are central to modern heterocyclic chemistry. acs.orgudc.galacs.org The reaction proceeds via a complex cascade that involves the formation of multiple bonds in a single operation. acs.orgnih.gov

Role of Dess-Martin Periodinane in Cascade Reactions

In the cascade annulation of enaminones and KSCN, Dess-Martin periodinane (DMP) plays a crucial and multifaceted role beyond its traditional use as an oxidant. acs.orgscispace.com Research indicates that DMP has two primary functions in this transformation:

Mediation of Thiocyanation : DMP facilitates the initial thiocyanation of the enaminone's C=C double bond, which is believed to occur through a free-radical pathway. acs.orgudc.gal

Selective Aldehyde Formation : DMP is critical for the selective formation of the 5-carbaldehyde product. It is proposed that DMP masks the formyl group as it is generated in situ during the reaction, thereby preventing it from undergoing subsequent undesired reactions. acs.orgscispace.com This masking effect is key to achieving high yields of the target aldehyde. udc.gal

This dual functionality highlights the versatility of hypervalent iodine reagents like DMP in complex organic transformations. dntb.gov.uarsc.org

Investigation of Reaction Pathways and Intermediate Formation

The reaction pathway for the DMP-mediated cascade annulation of tertiary enaminones with potassium thiocyanate has been investigated, revealing a sequence of sophisticated chemical events leading to the formation of the final thiazole-5-carbaldehyde product. acs.orgudc.gal

The proposed mechanism involves the following key steps:

Hydroxyl Thiocyanation : The reaction initiates with the thiocyanation of the C=C double bond of the enaminone. This is not a simple addition but a cascade process involving the thiocyanate ion. acs.orgudc.gal The SCN free radical, likely generated by the oxidation of the thiocyanate ion, adds to the double bond. thieme-connect.com

Intramolecular Hydroamination : Following the initial thiocyanation, an intramolecular hydroamination occurs. The nitrogen atom of the enaminone attacks the carbon of the nitrile group (C≡N) of the newly introduced thiocyanate moiety. acs.orgudc.gal

Thiazole Annulation : The final step is the ring-closing annulation. This occurs via condensation onto the ketone carbonyl site of the original enaminone structure, which results in the formation of the stable aromatic thiazole ring and the liberation of the 5-carbaldehyde group. acs.orgudc.gal

| Step | Description | Key Intermediate |

| 1 | Free-radical addition of SCN to the C=C double bond of the enaminone. thieme-connect.com | Radical intermediate after SCN addition. thieme-connect.com |

| 2 | Intramolecular nucleophilic attack of the enamine nitrogen on the nitrile carbon. acs.org | Cyclized intermediate prior to aromatization. |

| 3 | Condensation onto the ketone carbonyl, followed by aromatization to form the thiazole ring. acs.org | Final thiazole-5-carbaldehyde product. |

This cascade represents a highly efficient method for constructing complex heterocyclic systems, demonstrating novel reaction pathways in the chemistry of both enaminones and thiocyanates. acs.org

Synthesis of Key this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives. Its aldehyde functional group is a key reaction site for nucleophilic addition and condensation reactions, leading to the formation of more complex molecules with diverse heterocyclic frameworks. These derivatives are of significant interest in medicinal chemistry and materials science.

Condensation Reactions with Amines to Form Schiff Bases

The condensation of this compound or its derivatives with primary amines is a fundamental method for producing Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an azomethine group (-C=N-).

The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and a selected primary amine in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. nih.govresearchgate.net In many procedures, a few drops of glacial acetic acid are added to catalyze the reaction. chemmethod.comchemmethod.com For example, derivatives like 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde are condensed with various substituted aromatic amines to yield new Schiff bases as intermediate compounds for further cyclization. chemmethod.comchemmethod.comresearchgate.net The formation of the imine bond is a critical step, creating a versatile intermediate that can be isolated or used in situ for subsequent transformations. arabjchem.org The structure of the resulting Schiff base can be confirmed by spectroscopic methods, such as FT-IR, which shows the characteristic C=N stretching vibration of the azomethine group. nih.gov

Table 1: Examples of Schiff Base Synthesis from Aldehyde Precursors This table is generated based on data from related heterocyclic aldehyde reactions.

| Aldehyde Precursor | Amine | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | Substituted Aromatic Amines | Glacial Acetic Acid | Reflux | Schiff Base | chemmethod.com, chemmethod.com |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Glacial Acetic Acid | Reflux (8h) | Schiff Base | nih.gov |

| 3,3′-bithiophene-2,2′-dicarbaldehyde | Aromatic Amines | Absolute Ethanol | Reflux (4h) | Diimino-bithiophene | arabjchem.org |

Cyclization of Schiff Bases to Novel Heterocyclic Systems (e.g., Oxazepine, Imidazolone)

The Schiff bases derived from this compound are valuable intermediates for constructing novel heterocyclic systems through cyclization reactions. Two notable examples are the synthesis of oxazepine and imidazolone (B8795221) rings.

Oxazepine Derivatives: Seven-membered heterocyclic rings like 1,3-oxazepines can be synthesized from Schiff base precursors. In a typical procedure, a Schiff base derived from a thiazole carbaldehyde is reacted with an acid anhydride, such as phthalic anhydride. chemmethod.comchemmethod.com The reaction is generally performed by refluxing the mixture in a dry solvent like benzene for an extended period (15-20 hours). chemmethod.comchemmethod.com This [4+3] cycloaddition reaction leads to the formation of the seven-membered oxazepine ring fused to the existing molecular scaffold. researchgate.net

Imidazolone Derivatives: Imidazolones, which are five-membered heterocyclic compounds, can also be synthesized from these Schiff base intermediates. The cyclization is achieved by reacting the Schiff base with an amino acid, such as glycine, in an appropriate solvent. chemmethod.comchemmethod.comresearchgate.net This reaction builds the imidazolone ring, creating a new class of derivatives. The synthesis of these target molecules can be a multi-step process, sometimes involving the initial formation of an oxazolone (B7731731) intermediate which then undergoes further reactions to yield the final imidazolone structure. researchgate.net

These cyclization strategies demonstrate the utility of isothiazole-based Schiff bases as building blocks for creating complex, multi-ring heterocyclic systems with potential biological activities. chemmethod.comchemmethod.com

Table 2: Cyclization Reactions of Schiff Bases This table is generated based on data from related Schiff base cyclization reactions.

| Schiff Base Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Imidazo[2,1-b]thiazole Schiff Base | Phthalic Anhydride | Dry Benzene | Reflux (15-20h) | Oxazepine Derivative | chemmethod.com, chemmethod.com |

| Imidazo[2,1-b]thiazole Schiff Base | Glycine | Not Specified | Not Specified | Imidazolone Derivative | chemmethod.com, chemmethod.com, researchgate.net |

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a significant class of compounds synthesized from aldehydes and thiosemicarbazide (B42300). The reaction of this compound or its substituted variants with thiosemicarbazide results in the formation of this compound thiosemicarbazone. This is typically a condensation reaction where the sulfur-containing nucleophile attacks the aldehyde's carbonyl group. ontosight.airesearchgate.net

The synthesis is generally straightforward, involving the reaction of the aldehyde with thiosemicarbazide in a solvent like ethanol, often with the addition of a catalytic amount of acid, such as acetic acid. chemmethod.comderpharmachemica.com The mixture may be heated to ensure the completion of the reaction. derpharmachemica.com For instance, 4-iodoisothiazole-5-carboxaldehyde can be condensed with thiosemicarbazide to produce the corresponding thiosemicarbazone derivative. ontosight.ai These compounds are of interest for their potential therapeutic properties and also serve as intermediates for the synthesis of other heterocyclic systems, such as thiazole and triazole derivatives. chemmethod.comnih.gov

Table 3: Synthesis of Thiosemicarbazone Derivatives This table is generated based on data from related carbaldehyde reactions.

| Aldehyde Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-iodoisothiazole-5-carboxaldehyde | Thiosemicarbazide | Not Specified | Condensation Reaction | Isothiazole-5-carboxaldehyde, 4-iodo-, thiosemicarbazone | ontosight.ai |

| Imidazo[1,2-a]pyrimidine-3-carbaldehyde | Thiosemicarbazide | Ethanol | Reflux with Acetic Acid | Thiosemicarbazone Derivative | chemmethod.com |

| Pyrrole-3-carbaldehyde Derivative | Thiosemicarbazide | Ethanol | Stir at 50°C for 20 min | Thiosemicarbazone Derivative | derpharmachemica.com |

Incorporation into Peptidomimetic Structures

The isothiazole ring is a valuable scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The constrained five-membered thiazole ring can impose specific conformational restrictions, which can lead to entropically favorable binding to biological targets like proteins. nih.gov Thiazole-based structures are found in numerous natural products and are used in drug discovery to create non-natural peptides that may have improved stability against enzymatic degradation. nih.govrsc.org

In the synthesis of peptidomimetics, a thiazole derivative bearing functional groups suitable for peptide coupling, such as a carboxylic acid and an amine, is often used as a core template. rsc.org For example, a derivative like (S)-2-(1-tert-Butoxycarbonylamino-2-methylpropyl)thiazole-4-carboxylic acid ethyl ester can be synthesized and subsequently used as a building block. nih.gov Through standard solid-phase peptide synthesis (SPPS) techniques, amino acid chains can be elongated from the functional groups on the thiazole ring. rsc.org While direct use of this compound is less common, it can be chemically modified to create the necessary functional groups (e.g., oxidation to a carboxylic acid) to be incorporated into such a synthetic scheme. The aldehyde itself could also be used in reactions to link the thiazole core to other parts of a larger peptidomimetic structure. nih.gov

Chemical Reactivity and Transformation Studies of Isothiazole 5 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde group at the C5 position is a primary site for a variety of chemical transformations, making it a valuable handle for molecular modification. myskinrecipes.com Its reactivity is typical of aromatic aldehydes, involving interactions at the electrophilic carbonyl carbon.

The carbonyl carbon of the aldehyde group in isothiazole-5-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl group, breaking the pi-bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the partially positive carbonyl carbon. youtube.com This reaction is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride | Primary Alcohol |

| Organometallic (R⁻) | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

These reactions underscore the utility of the aldehyde as a gateway to a diverse range of functionalized isothiazole (B42339) derivatives.

This compound readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). The Knoevenagel condensation is a prominent example of this reactivity, typically catalyzed by a weak base such as piperidine. tandfonline.comtandfonline.com In this reaction, the aldehyde condenses with the active methylene compound to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. This method is highly effective for synthesizing ylidenenitrile compounds and other functionally diverse molecules. tandfonline.comnih.gov

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst | Product Structure |

|---|---|---|

| Malononitrile | Piperidine | (Isothiazol-5-ylmethylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(isothiazol-5-yl)acrylate |

This reaction is a powerful tool for extending the carbon framework and introducing new functional groups conjugated with the isothiazole ring system.

The aldehyde group of this compound can be easily oxidized to the corresponding carboxylic acid, Isothiazole-5-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. Various standard oxidizing agents can be employed to achieve this conversion. The resulting carboxylic acid is itself a valuable synthetic intermediate, which can be further converted into esters, amides, and acid chlorides. researchgate.net For instance, the oxidation of other substituted isothiazoles, such as 5-amino-1,2-benzoisothiazole, with potassium permanganate (B83412) is a known method for producing isothiazole carboxylic acids. medwinpublishers.com

Table 3: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Isothiazole-5-carboxylic acid |

The aldehyde functional group can be reduced to a primary alcohol, yielding isothiazole-5-methanol. This transformation is a key step for introducing a hydroxymethyl group onto the isothiazole ring. The reduction converts the carbonyl group into a primary alcohol without affecting the aromaticity of the isothiazole ring. This product can then serve as a precursor for ethers, esters, and alkyl halides.

Table 4: Reduction of this compound

| Reactant | General Reducing Agent | Product |

|---|

Isothiazole Ring System Reactivity

The isothiazole ring is an aromatic system, and its reactivity is influenced by the heteroatoms (nitrogen and sulfur) and the electron-withdrawing nature of the C5-aldehyde substituent. medwinpublishers.com

Table 5: Regioselectivity in Electrophilic Substitution

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitrothis compound |

| Halogenation | Br⁺ / Cl⁺ | 4-Bromo/4-Chlorothis compound |

Nucleophilic Substitution Reactions

The isothiazole ring can participate in nucleophilic substitution reactions, particularly when substituted with suitable leaving groups. While the unsubstituted isothiazole ring is relatively stable due to its aromaticity, the presence of activating groups or good leaving groups, such as halogens, facilitates nucleophilic attack. medwinpublishers.comthieme-connect.de

Research on related chlorinated isothiazoles has demonstrated that a chlorine atom at the 5-position of the ring is susceptible to displacement by various nucleophiles. thieme-connect.com For example, studies on 4,5-dichloroisothiazole-3-carboxylic acid derivatives have shown that the C5-chloro group can be selectively substituted by amines and thiolates. thieme-connect.com This indicates the viability of the C5 position as a site for nucleophilic aromatic substitution. In addition to halogens, other functionalities such as hydrazino, methylsulfonyl, and methylsulfanyl groups can also serve as leaving groups in such reactions on the isothiazole core. thieme-connect.de

Furthermore, quaternization of the ring nitrogen to form isothiazolium salts significantly activates the ring towards nucleophilic attack. These salts are particularly sensitive to amines and hydrazines, which can lead to ring-opening reactions. thieme-connect.de

A summary of leaving groups and nucleophiles involved in the substitution reactions on the isothiazole ring is presented below.

| Leaving Group at C5 | Nucleophile | Product Type |

| Halogen (e.g., Cl) | Amines (e.g., Piperidine) | 5-Amino-isothiazole derivative |

| Halogen (e.g., Cl) | Thiolates (e.g., PhS⁻) | 5-Thioether-isothiazole derivative |

| Hydrazino | Various Nucleophiles | Substituted Isothiazole |

| Methylsulfonyl | Various Nucleophiles | Substituted Isothiazole |

| Methylsulfanyl | Various Nucleophiles | Substituted Isothiazole |

Side-Chain Functionalization Strategies

The aldehyde group at the 5-position of this compound is a key site for chemical modifications, providing a gateway to a wide array of derivatives. myskinrecipes.com Standard aldehyde chemistry can be applied to functionalize this side chain, extending the carbon framework or converting it into other functional groups.

Common transformations include:

Oxidation: The aldehyde can be oxidized to the corresponding isothiazole-5-carboxylic acid, a versatile intermediate for the synthesis of amides, esters, and other acid derivatives. researchgate.net

Reduction: Reduction of the aldehyde group yields isothiazole-5-methanol, providing an alcohol functionality for further reactions like ether or ester formation.

Condensation Reactions: The aldehyde readily undergoes condensation reactions with active methylene compounds. For instance, condensation with carbamothioylpiperidine has been used as a key step in the synthesis of complex isothiazole–thiazole (B1198619) derivatives. nih.gov

Wittig Reaction: The Wittig reaction offers a powerful method for converting the aldehyde into an alkene. organic-chemistry.org This reaction involves treating the aldehyde with a phosphorus ylide (generated from a phosphonium (B103445) salt and a base) to form a C=C double bond, allowing for the attachment of various substituted vinyl groups to the isothiazole ring. organic-chemistry.orglookchem.com

These strategies are fundamental in leveraging this compound as a building block for constructing more elaborate molecular architectures. myskinrecipes.com

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | -CHO → -COOH |

| Reduction | Reducing Agent (e.g., NaBH₄) | -CHO → -CH₂OH |

| Condensation | Active Methylene Compound | -CHO → -CH=C< |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | -CHO → -CH=CH-R |

Mechanistic Investigations of this compound Transformations

Reaction Mechanism Elucidation for Complex Syntheses

The mechanisms of reactions involving this compound are governed by the established principles of heterocyclic and physical organic chemistry. For instance, in the synthesis of complex molecules, the transformation of the aldehyde often proceeds through well-understood pathways.

A key example is the Wittig reaction, which would involve the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde group. This is believed to form a zwitterionic intermediate known as a betaine, which then rearranges to a four-membered oxaphosphetane ring. organic-chemistry.org The driving force for the reaction is the subsequent collapse of this intermediate to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. The stereochemical outcome (E or Z alkene) is dependent on the stability of the ylide used. organic-chemistry.org

Similarly, nucleophilic aromatic substitution at the C5 position of a 5-halo-isothiazole proceeds via a classic addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken and is restored upon the expulsion of the leaving group (e.g., a halide ion).

Studies on Compound Instability Under Various Conditions (e.g., alkaline hydrolysis)

The stability of the isothiazole ring can be compromised under certain conditions, particularly in the presence of strong bases or nucleophiles and under alkaline hydrolysis. While the isothiazole ring is considered a stable aromatic system, its derivatives can be susceptible to degradation. thieme-connect.deresearchgate.net

There is evidence that isothiazole derivatives can exhibit limited stability in alkaline conditions. researchgate.net The presence of electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack, which may lead to ring cleavage. For example, reactions involving strong organometallic bases like butyllithium (B86547) for the purpose of metalation at C5 must be carefully controlled at low temperatures, as ring-opening can occur as a competitive and undesired side reaction. thieme-connect.de This ring-opening is initiated by nucleophilic attack at the sulfur atom. thieme-connect.de

The historical synthesis of isothiazole itself involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, followed by decarboxylation. medwinpublishers.comresearchgate.net This suggests that the benzo-fused isothiazole ring is stable under these specific oxidative alkaline conditions, though this stability may not directly translate to the non-fused this compound, which lacks the stabilizing fused benzene (B151609) ring.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The proton NMR (¹H NMR) spectrum of Isothiazole-5-carbaldehyde is anticipated to display distinct signals corresponding to the protons of the isothiazole (B42339) ring and the aldehyde group. Based on the analysis of related heterocyclic aldehydes, the aldehyde proton (-CHO) is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum, typically above δ 9.5 ppm rsc.org.

The isothiazole ring itself contains two protons. Their precise chemical shifts are influenced by the anisotropic effects of the ring and the electron-withdrawing nature of the aldehyde substituent. In monosubstituted isothiazoles, the chemical shifts of the ring protons can vary significantly depending on the position and electronic nature of the substituent. For 5-substituted isothiazoles, distinct signals for the H-3 and H-4 protons would be expected in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | > 9.5 | Singlet |

| H-3 (Isothiazole) | Aromatic Region | Doublet |

| H-4 (Isothiazole) | Aromatic Region | Doublet |

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. This compound possesses four carbon atoms in unique chemical environments. The carbonyl carbon of the aldehyde group is expected to resonate at a very low field, typically in the range of δ 180–195 ppm, a characteristic feature of aldehydes rsc.org.

The three carbon atoms of the isothiazole ring (C-3, C-4, and C-5) will appear in the aromatic region. The C-5 carbon, being directly attached to the electron-withdrawing aldehyde group, is expected to be significantly deshielded compared to the other ring carbons. The chemical shifts of C-3 and C-4 are influenced by the presence of the adjacent sulfur and nitrogen heteroatoms, respectively. Studies on substituted isothiazoles have shown that the chemical shifts of ring carbons are sensitive to the electronic effects of substituents nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 180 - 195 |

| C-5 (Isothiazole) | Aromatic Region (Deshielded) |

| C-3 (Isothiazole) | Aromatic Region |

| C-4 (Isothiazole) | Aromatic Region |

There is currently a lack of published research utilizing variable-temperature (VT) NMR for the study of this compound. Such studies are typically employed to investigate dynamic processes like restricted rotation around single bonds or ring conformational changes nih.gov. For this compound, VT-NMR could potentially provide insights into the rotational barrier around the C5-CHO bond, determining if there is a preferred orientation of the aldehyde group relative to the isothiazole ring at different temperatures.

The synthesis and characterization of novel isothiazole derivatives can sometimes lead to ambiguous or contradictory spectroscopic data, necessitating careful re-evaluation to confirm the proposed structures. While there are no specific documented cases involving derivatives of this compound, this is a recognized challenge in heterocyclic chemistry. Discrepancies often arise from unexpected rearrangements during synthesis or incorrect interpretation of complex NMR spectra. Resolution typically involves a combination of advanced spectroscopic techniques, such as 2D NMR, and comparison with computational (DFT) predictions of NMR chemical shifts to distinguish between possible isomers or structures mdpi.commdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature is expected to be a strong absorption band due to the C=O stretching vibration of the aldehyde group, typically found in the region of 1715–1690 cm⁻¹ for aromatic aldehydes. Another key indicator for the aldehyde is the C-H stretching vibration, which usually appears as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The isothiazole ring will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N double bond stretching vibrations within the ring typically result in multiple bands of variable intensity in the 1600–1400 cm⁻¹ region. The C-S stretching vibration, which is often weak, is expected in the fingerprint region, generally below 800 cm⁻¹ acgpubs.orgrsc.org.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak |

| Aldehyde C=O | Stretch | 1715 - 1690 | Strong |

| Ring C=N, C=C | Stretch | 1600 - 1400 | Medium-Strong |

| Ring C-S | Stretch | < 800 | Weak |

Identification of Functional Groups (e.g., C=O, C=N, C-S)

The chemical architecture of this compound is characterized by the isothiazole ring and a carbaldehyde substituent. Infrared (IR) spectroscopy confirms the presence of the distinct functional groups through their characteristic vibrational frequencies. The isothiazole heterocycle gives rise to specific bands corresponding to the stretching vibrations of the carbon-nitrogen (C=N) and carbon-sulfur (C-S) bonds. thieme-connect.com The aldehyde group is readily identified by the strong absorption band of the carbonyl (C=O) stretch, a hallmark feature in the IR spectra of aldehydes. Additionally, the C-H stretching of the aldehyde group can also be observed. The analysis of these spectral signatures provides unequivocal evidence for the compound's core structure. researchgate.net

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1740 |

| Isothiazole (C=N) | Stretch | 1580 - 1650 |

| Isothiazole (C-S) | Stretch | 600 - 800 |

| Aldehyde (C-H) | Stretch | 2700 - 2900 (often appears as two peaks) |

Analysis of Vibrational Modes and Conformational Features

Beyond simple functional group identification, vibrational spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), allows for a detailed analysis of the molecule's vibrational modes and conformational possibilities. researchgate.net For this compound, internal rotation around the single bond connecting the carbaldehyde group to the isothiazole ring can lead to different conformers. These conformers may have distinct energy levels and spectroscopic signatures. Studies on similar molecules, such as thiazole-5-carboxylic acid, have shown that the orientation of the substituent group relative to the heterocyclic ring can result in multiple stable or metastable conformers, some of which may be planar while others are not. dergipark.org.tr The analysis of these vibrational and conformational features is crucial for understanding the molecule's behavior in different environments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound and for confirming its structure through fragmentation analysis.

Molecular Weight and Elemental Composition Determination

Mass spectrometry confirms the molecular weight of this compound to be approximately 113.14 g/mol . scbt.com High-Resolution Mass Spectrometry (HRMS) provides a much more precise measurement of the molecule's mass (e.g., 112.99353 Da), which allows for the unambiguous determination of its elemental composition as C₄H₃NOS. nih.gov This high accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃NOS | scbt.com |

| Molecular Weight (Nominal) | 113.14 g/mol | scbt.com |

| Exact Mass (HRMS) | 112.99353 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, this compound undergoes fragmentation upon ionization, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of this pattern helps to confirm the connectivity of the atoms within the molecule. Plausible fragmentation pathways for this compound include the initial loss of a hydrogen radical (H•), a formyl radical (•CHO), or carbon monoxide (CO) from the parent molecular ion. Subsequent fragmentation would likely involve the cleavage of the isothiazole ring, a process observed in related thiazole (B1198619) derivatives, leading to characteristic daughter ions. researchgate.net

| m/z | Plausible Formula | Plausible Identity |

|---|---|---|

| 113 | [C₄H₃NOS]⁺• | Molecular Ion |

| 85 | [C₄H₃NS]⁺• | [M - CO]⁺• |

| 84 | [C₃H₂NS]⁺ | [M - CHO]⁺ |

| 58 | [C₂H₂S]⁺• | Fragment from ring cleavage |

LC-MS/MS for Trace-Level Detection and Quantification in Complex Matrices

For detecting and quantifying this compound at very low concentrations, especially within complex mixtures, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. bmuv.de This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. By using modes such as Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for the target molecule are monitored. This approach has been successfully applied to the analysis of related isothiazolinone compounds in environmental and industrial samples, demonstrating its capability for trace-level detection with high accuracy and reproducibility. mn-net.comsciex.com

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not detailed in readily available literature, analysis of related heterocyclic structures provides insight into the expected structural parameters. mdpi.commdpi.com Such an analysis would confirm the planarity of the isothiazole ring and determine the precise orientation of the carbaldehyde substituent relative to the ring. This information is invaluable for understanding structure-property relationships and for designing new materials.

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | ~1.70 - 1.75 Å |

| C=N Bond Length | ~1.30 - 1.35 Å |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-C-C Bond Angle | ~120° |

| C-S-N Bond Angle | ~90 - 95° |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

A comprehensive investigation into the ultraviolet-visible (UV-Vis) spectroscopic properties and solvatochromic behavior of this compound has not been extensively reported in the available scientific literature. While the synthesis and biological activities of various isothiazole derivatives are subjects of ongoing research, detailed photophysical characterization of this compound, specifically its response to solvents of differing polarities, is not well-documented.

In typical UV-Vis spectroscopic studies of heterocyclic aldehydes, one would expect to observe electronic transitions characteristic of the aromatic ring and the carbonyl group. These transitions, often designated as π → π* and n → π, correspond to the excitation of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. The position and intensity of the absorption maxima (λmax) associated with these transitions are sensitive to the molecular structure and the surrounding solvent environment.

Solvatochromism studies involve recording the UV-Vis absorption spectrum of a compound in a series of solvents with a wide range of polarities. A shift in the λmax to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift) with increasing solvent polarity can provide valuable insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For this compound, it would be anticipated that the polarity of the solvent would influence the energy levels of its molecular orbitals, thereby affecting the absorption spectrum. However, without specific experimental data from peer-reviewed sources, any detailed analysis or presentation of data in tabular form would be speculative. Further empirical research is necessary to elucidate the specific UV-Vis absorption characteristics and solvatochromic properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties for heterocyclic compounds, including Isothiazole-5-carbaldehyde and its derivatives.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. A key aspect of its structure is the conformational preference of the carbaldehyde group relative to the isothiazole (B42339) ring.

Theoretical studies on the closely related molecule, thiazole-5-carboxylic acid, using DFT at the B3LYP/6-311++G(d,p) level, have identified multiple stable conformers based on the orientation of the substituent at the C5 position. dergipark.org.tr For this compound, the primary conformational question involves the rotation around the C5-C(aldehyde) single bond. This can lead to different planar and non-planar arrangements. The two most likely planar conformers would have the aldehyde's carbonyl group oriented either syn or anti to the sulfur atom of the isothiazole ring. DFT calculations can determine the relative energies of these conformers, identifying the most stable, or ground-state, conformation. Studies on similar structures have shown that planar conformations are often the most stable, though non-planar minima can also exist. dergipark.org.tr

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

DFT calculations are a reliable method for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govcore.ac.uk By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data helps confirm the molecular structure. Studies on various heterocyclic compounds have demonstrated a strong correlation between DFT-predicted and experimentally observed chemical shifts. semanticscholar.org

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of the fundamental vibrational modes. researchgate.net For this compound, this would include characteristic frequencies for C=O stretching of the aldehyde, C=N and C=C stretching within the isothiazole ring, and C-H bending modes. The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR and Raman spectra. semanticscholar.org

Analysis of the electronic structure provides insight into the reactivity and kinetic stability of a molecule.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. shd-pub.org.rs A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. asianpubs.org DFT calculations for thiazole (B1198619) derivatives have been widely used to determine these values and understand intramolecular charge transfer possibilities. irjweb.comshd-pub.org.rs

Electrostatic Potential Surface (ESP) Maps: ESP maps visualize the charge distribution across a molecule's surface. nih.gov These maps are color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, typically blue), which are prone to nucleophilic attack. irjweb.com For this compound, an ESP map would show negative potential around the nitrogen and oxygen atoms, and to a lesser extent the sulfur atom, highlighting them as sites for hydrogen bonding or electrophilic interaction. The aldehyde proton and protons on the isothiazole ring would exhibit a more positive potential.

| Property | Description | Typical Values for Thiazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -8.6 eV irjweb.comasianpubs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.0 eV irjweb.comasianpubs.org |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.7 to 4.7 eV irjweb.comshd-pub.org.rs |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). bepls.com This method is crucial in drug discovery for screening virtual libraries of compounds and proposing binding modes at the active site of a biological target. biointerfaceresearch.com

The process involves placing the ligand in various conformations within the receptor's binding site and using a scoring function to estimate the binding affinity. For derivatives of isothiazole and the related thiazole ring, docking studies have been performed against a wide range of targets, including:

Cyclooxygenase-2 (COX-2): To investigate anti-inflammatory potential. bepls.com

Cancer-related proteins: Such as p56lck kinase and breast cancer proteins (e.g., PDB ID: 2W3L), to explore anticancer activity. biointerfaceresearch.commdpi.com

Bacterial enzymes: Including Penicillin-Binding Proteins, to assess potential antibacterial activity. nih.gov

These studies reveal that the isothiazole ring and its substituents can form various non-covalent interactions, including hydrogen bonds (via the nitrogen atom), hydrophobic interactions, and arene-cation interactions, which stabilize the ligand-receptor complex. nih.govnih.gov The aldehyde group of this compound could act as a hydrogen bond acceptor, further anchoring the molecule within a binding site.

| Thiazole/Isothiazole Derivative | Target Protein | Key Interactions Noted |

| Benzo[d]isothiazole derivatives | COX-2 | Interactions with key residues in the active site. bepls.com |

| Thiazole–thiophene (B33073) scaffolds | Breast Cancer Protein (2W3L) | Interactions within the protein's binding pocket. mdpi.com |

| Dihydrothiazole derivatives | Penicillin Binding Protein 4 (PBP4) | Hydrogen bonds and carbon-hydrogen bonds with active site residues. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energies

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking and to calculate more accurate binding free energies. biointerfaceresearch.comnih.gov

Starting from the docked complex, an MD simulation tracks the atomic motions by solving Newton's equations of motion. A stable complex will see the ligand maintain its key interactions within the binding site throughout the simulation. nih.gov

Furthermore, MD trajectories can be post-processed to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). frontiersin.org This approach provides a more rigorous estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. frontiersin.org For thiazole-based inhibitors, MD simulations have been used to confirm the stability of predicted binding conformations and to refine binding energy calculations, providing a stronger basis for predicting a compound's biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comindexcopernicus.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activity.

In a QSAR study, molecular descriptors (numerical values representing different aspects of a molecule's structure) are calculated for a set of compounds with known activities. These descriptors can be:

Topological: Describing atomic connectivity.

Electronic: Such as HOMO/LUMO energies and dipole moments.

Physicochemical: Like LogP (lipophilicity) and molar refractivity (MR). imist.ma

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the observed activity. imist.manih.gov

QSAR models have been successfully developed for various thiazole derivatives to predict their anti-influenza, antibacterial, and anticancer activities. indexcopernicus.comnih.gov These models help identify which molecular properties are most important for a desired biological effect. For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position increase activity. Such a model could then be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues. mdpi.com

Studies on Mesomeric Interactions and Electronic Effects

The isothiazole ring is recognized as an aromatic system, a characteristic stemming from the delocalization of its π-electrons across the five-membered ring. This aromaticity imparts a degree of stability to the molecule. The presence of two different heteroatoms, nitrogen and sulfur, introduces a significant asymmetry in the electron distribution within the ring. The nitrogen atom, being more electronegative than the carbon atoms, acts as an electron-withdrawing group through an inductive effect (-I). Conversely, the sulfur atom, with its lone pairs of electrons, can participate in π-conjugation, exhibiting a +M (mesomeric) effect by donating electron density to the ring.

The introduction of a carbaldehyde (-CHO) group at the 5-position of the isothiazole ring further modulates the electronic landscape of the molecule. The aldehyde group is a strong electron-withdrawing group, exerting both a -I and a -M effect. The -I effect arises from the high electronegativity of the oxygen atom, which pulls electron density away from the ring through the sigma bonds. The more significant -M effect involves the withdrawal of π-electron density from the aromatic ring into the carbonyl group through resonance.

To provide a quantitative understanding of these electronic effects, theoretical calculations such as Density Functional Theory (DFT) would be necessary. Such studies would allow for the calculation of various electronic parameters, providing detailed insights into the molecule's properties.

Table 1: Hypothetical Calculated Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

| N1 | -0.450 |

| C2 | +0.150 |

| C3 | -0.100 |

| S4 | +0.200 |

| C5 | +0.250 |

| C(aldehyde) | +0.350 |

| O(aldehyde) | -0.400 |

Note: The values in this table are hypothetical and serve as an illustration of the expected charge distribution based on theoretical principles. Actual values would need to be determined through specific computational studies.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO (Highest Occupied) | -7.50 |

| LUMO (Lowest Unoccupied) | -2.10 |

| HOMO-LUMO Gap | 5.40 |

Note: The values in this table are hypothetical and represent plausible energies for a molecule with these structural features. Precise values would be the result of quantum chemical calculations.

The data presented in these hypothetical tables illustrates the expected electronic characteristics of this compound. The negative charge on the nitrogen and oxygen atoms reflects their high electronegativity. The positive charges on the carbon atoms of the ring and the aldehyde group indicate their electron-deficient nature, a direct consequence of the electron-withdrawing effects. The relatively large HOMO-LUMO gap would suggest a stable molecule.

Advanced Applications and Research Frontiers

Role in Advanced Pharmaceutical Intermediates and Drug Development

Isothiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. myskinrecipes.com The aldehyde functional group provides a reactive site for the construction of more complex molecular architectures, making it a valuable precursor in the creation of novel heterocyclic systems with potential therapeutic applications. myskinrecipes.com

Design and Synthesis of Biologically Active Thiazole (B1198619) Derivatives

The isothiazole (B42339) scaffold is a key component in the design of numerous biologically active molecules. While direct synthesis from this compound is a specific pathway, the broader family of isothiazole and thiazole derivatives has shown significant promise in medicinal chemistry. For instance, the isothiazole ring can protect a molecule from enzymatic degradation, thereby prolonging its therapeutic action.

Research has demonstrated the synthesis of novel isothiazole-thiazole derivatives with potent fungicidal activity. In one study, while not starting directly from this compound, a related compound, 3,4-dichloroisothiazole-5-carboxylic acid, was used to synthesize a series of derivatives. One such derivative, compound 6u, exhibited significant in vivo fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans. This highlights the potential of the isothiazole scaffold in developing new agrochemicals and, by extension, therapeutic agents.

The following table details the in vivo fungicidal activity of selected isothiazole-thiazole derivatives against P. cubensis and P. infestans.

| Compound | Inhibition against P. cubensis at 100 mg/L (%) | EC50 against P. cubensis (mg/L) | Inhibition against P. infestans at 100 mg/L (%) | EC50 against P. infestans (mg/L) |

| 6a | 100 | 0.11 | 100 | 0.43 |

| 6j | 100 | 0.091 | 100 | 0.35 |

| 6u | 100 | 0.046 | 100 | 0.20 |

| Isotianil | 73 | 12 | 68 | 15 |

| Oxathiapiprolin | 100 | 0.0051 | 100 | 0.023 |

EC50 values represent the concentration required to inhibit 50% of the fungal growth.

Development of New Therapeutic Agents Based on this compound Scaffolds

The isothiazole ring present in this compound is a recognized pharmacophore, and its derivatives have been investigated for a wide range of therapeutic activities. The versatility of the isothiazole nucleus allows for the generation of diverse libraries of compounds for biological screening.

Although specific examples detailing the direct use of this compound as a scaffold for a wide range of new therapeutic agents are still emerging in publicly available research, the established biological activity of isothiazole-containing compounds underscores its potential. For example, various isothiazole derivatives have been explored for their roles as:

Anticancer agents

Anti-inflammatory agents

Antiviral agents

The development of novel synthetic routes to functionalized isothiazoles is an active area of research, which is expected to further facilitate the use of precursors like this compound in drug discovery.

Applications in Antibiotic Development and Combating Antimicrobial Resistance

A significant area of application for this compound is in the development of antimicrobial and antifungal agents. myskinrecipes.com The isothiazole nucleus is a component of some microbicides and can contribute to the efficacy of these agents. thieme-connect.com

The aldehyde functionality of this compound allows for its incorporation into various heterocyclic structures known to possess antimicrobial properties. While direct synthetic pathways from this compound to clinically used antibiotics are not extensively documented in the available literature, its role as a key intermediate is acknowledged. myskinrecipes.com The development of new thiazole derivatives is a strategy being pursued to combat the growing threat of antimicrobial resistance. The synthesis of novel thiazole-derived carbamates, semicarbazones, and amides has yielded compounds with good antimicrobial activity against a range of pathogens. ksu.edu.saiaea.org

Investigation in Materials Science

The electronic and structural properties of the isothiazole ring make this compound a candidate for investigation in materials science, particularly in the fields of optics and electronics.

Chromophores and Optical Applications

This compound is utilized in the preparation of dyes and functional materials. myskinrecipes.com Chromophores are molecules responsible for color, and their properties are dictated by their electronic structure. The isothiazole ring, being an electron-deficient system, can be incorporated into donor-acceptor π-conjugated systems, which are often the basis for organic chromophores.

While specific research detailing the synthesis of chromophores directly from this compound is not widely available, related thiazole-containing structures, such as thiazolo[5,4-d]thiazoles, have been investigated for their promising optical properties. These compounds form a rigid and coplanar structure with an extended π-conjugated system, making them suitable for applications in organic electronics and as fluorescent materials. researchgate.net The synthesis of such compounds often involves the condensation of aldehydes, indicating a potential, though not yet explicitly documented, role for this compound in this area.

Development of Conducting Polymers

The development of conducting polymers is a significant area of materials science, with applications in electronics, sensors, and energy storage. Thiazole-containing polymers have been synthesized and investigated for their electrical properties. The thiazole ring can be incorporated into the polymer backbone to influence its electronic and physical characteristics.

However, a direct and established role for this compound in the synthesis of conducting polymers is not yet evident in the current body of scientific literature. Research in this area has tended to focus on other thiazole and thiophene (B33073) derivatives. The synthesis of conjugated polymers containing thiazole units often involves polymerization reactions of more complex thiazole-containing monomers. While the aldehyde functionality of this compound could potentially be used to synthesize such monomers, this application remains a frontier for future research.

Environmental Fate and Degradation Research

The environmental fate of this compound is a critical area of research to understand its persistence, mobility, and potential impact on ecosystems. While specific studies on this compound are limited, research on structurally similar isothiazole derivatives, particularly isothiazolinones, provides insights into its likely environmental behavior.

The biodegradation of isothiazole compounds is influenced by the specific substituents on the isothiazole ring and the environmental conditions. Studies on isothiazolinone biocides have shown that these compounds can be rapidly degraded by microorganisms in both aquatic and terrestrial environments. nih.gov The degradation pathways often involve the cleavage of the isothiazole ring, leading to the formation of less toxic, more biodegradable intermediates. nih.gov For example, research on some isothiazolinones in loamy sand soil demonstrated rapid degradation with half-lives of less than 10 days. nih.gov The microbial degradation of benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole ring, has also been demonstrated by pure and mixed microbial cultures derived from activated sludge. fao.orgresearchgate.net It is anticipated that this compound would also be susceptible to microbial degradation, likely initiated by oxidation of the aldehyde group followed by ring cleavage.